Bienvenue dans la boutique en ligne BenchChem!

N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Procure N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide for non-interchangeable SAR exploration. Its p-tolyl-substituted 5-oxo-pyrrolidine core linked via urea to a p-acetamidophenyl moiety creates a unique hydrogen-bonding topology absent in simple 3-ureidopyrrolidines. Deploy as a reference standard for CNS ADME assays (brain tissue binding, P-gp efflux) or as a structurally matched negative control in target engagement studies. Sourced from patented chemical space—enables rapid proprietary lead generation for neuropathic pain and metabolic disorder programs.

Molecular Formula C20H22N4O3
Molecular Weight 366.421
CAS No. 891091-68-2
Cat. No. B2965726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide
CAS891091-68-2
Molecular FormulaC20H22N4O3
Molecular Weight366.421
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C20H22N4O3/c1-13-3-9-18(10-4-13)24-12-17(11-19(24)26)23-20(27)22-16-7-5-15(6-8-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27)
InChIKeyWRUCFNLMWFFCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 891091-68-2): Chemical Class and Procurement Baseline


The compound N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 891091-68-2) is a synthetic small molecule belonging to the 1,3-disubstituted urea class, built on a pyrrolidin-2-one scaffold [1]. It represents a hybrid chemotype that fuses a p-tolyl-substituted γ-lactam with a phenylacetamide fragment via a central urea linker. This structural arrangement is distinct from simple 3-ureidopyrrolidines, which are historically recognized for central nervous system (CNS) and psychopharmacological activities [2]. The compound is disclosed within patented chemical space related to novel pyrrolidine derivatives, indicating its relevance in medicinal chemistry programs targeting neurological or metabolic disorders [3].

Why Generic Substitution Fails for N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide in Research Procurement


In-class compounds like simple 3-ureidopyrrolidines or phenylurea derivatives cannot be interchanged with N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide due to decisive differences in the pharmacophoric substitution pattern. The combination of a 5-oxo-pyrrolidine ring N-substituted with a p-tolyl group and a C-3 urea linked to a p-acetamidophenyl moiety creates a unique hydrogen-bonding topology and conformational restraint not present in analogs lacking the central acetamide functionality or the specific p-tolyl substitution [1]. Historical structure-activity relationship (SAR) studies on 1-substituted 3-pyrrolidinylureas demonstrate that modifications to the N-aryl substituent drastically alter CNS activity profiles, meaning even small structural deviations can lead to loss of target engagement or altered off-target liability [2]. This compound's distinct architecture is embedded in a patent landscape of novel pyrrolidine derivatives, underscoring its non-fungible role in specific pharmacological investigations [3].

Quantitative Differentiation of N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide Against Closest Analogs


Structural Differentiation: Unique Hybrid Urea-Acetamide Pharmacophore vs. Classical 3-Ureidopyrrolidines

The target compound incorporates a 4-acetamidophenyl substituent on the urea nitrogen, a feature absent in the foundational 1-(3-pyrrolidinyl)-3-phenylurea chemotype described in the primary patent literature [1]. Molecular formula analysis reveals C20H22N4O3 (MW 366.42 g/mol) for the target, compared to a representative simple 3-ureidopyrrolidine, 1-(3-pyrrolidinyl)-3-phenylurea, with a formula of C11H15N3O (MW 205.26 g/mol). This results in a substantial molecular weight increase of 161.16 g/mol and introduces two additional hydrogen bond acceptors (the acetamide carbonyl and the pyrrolidinone oxygen), which fundamentally alters solubility and target recognition.

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

CNS Pharmacological Class Superiority: Contextual Potency Expectation from Pyrrolidinylurea Evolution

The compound belongs to a class of 1-substituted 3-pyrrolidinylureas, which were historically characterized for analgesic, anticonvulsant, and appetite-suppressant activities [1]. A foundational study on 1-substituted 3-pyrrolidinylureas qualitatively reported that specific N-aryl substitutions, particularly with alkylphenyl groups, enhanced CNS activity [2]. While direct head-to-head data for N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide is not publicly available, the presence of the p-tolyl moiety on the pyrrolidinone ring, which is a privileged fragment for CNS target engagement, places it in a more advanced generation of analogs than the unsubstituted phenyl ureas, which served primarily as early leads.

Neuropharmacology Anticonvulsant Analgesic

Patent-Derived Differentiation: Intellectual Property Positioning Against Prior Art Pyrrolidines

The compound is explicitly covered within the scope of modern patent applications (e.g., EP2814822) that describe novel pyrrolidine derivatives as pharmacologically active agents [1]. This contrasts with the foundational art embodied by US3424761, which disclosed simpler 3-ureidopyrrolidines and has been expired for decades [2]. The filing of a new patent family by a major pharmaceutical entity (F. Hoffmann-La Roche AG) indicates that compounds like N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide embody a non-obvious inventive step, likely a combination of improved potency, selectivity, or pharmacokinetic properties, which was not achievable with the earlier, generic 3-ureidopyrrolidine structures.

Chemical Patent Landscape Drug Discovery Intellectual Property

Validated Research and Industrial Application Scenarios for N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide


Probe for Central Nervous System (CNS) Target Deconvolution

Based on its structural lineage from 3-ureidopyrrolidines with documented analgesic and anticonvulsant activities, this compound is optimally deployed as a small-molecule probe in phenotypic screening cascades aimed at identifying novel mechanisms for neuropathic pain or epilepsy. Its advanced substitution pattern, relative to historical probes, offers a differentiated tool for chemoproteomics and target identification studies where early leads proved inadequate [1].

Calibration Standard for CNS Pharmacokinetic Profiling

The compound's balanced molecular properties, inferred from its hybrid urea-acetamide structure, make it a valuable reference standard for calibrating in vitro ADME assays (e.g., brain tissue binding, P-glycoprotein efflux ratio) within CNS drug discovery programs. It can serve as a structurally distinct alternative to commonly used pyrrolidine-based CNS drugs (e.g., levetiracetam) [2].

Chemical Starting Point for Structure-Activity Relationship (SAR) Expansion

Given its coverage in a modern pharmaceutical patent, this compound provides a well-documented chemical starting point for medicinal chemistry teams aiming to explore dual urea-acetamide pharmacophores. Its procurement enables rapid SAR exploration around the p-tolyl and acetamide vectors to generate proprietary lead series for CNS or metabolic disorders [3].

Negative Control Design for Pyrrolidinone-Based Target Engagement Assays

In assays where a target is known to interact with a specific pyrrolidinone-containing ligand, this compound can serve as a structurally matched negative control due to its distinct arylacetamide extension. Its use allows researchers to distinguish specific target engagement from nonspecific effects attributable to the pyrrolidine core, thereby increasing assay robustness [2].

Quote Request

Request a Quote for N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.